molecular formula C8H12O3 B13333460 Ethyl 2-(dihydrofuran-3(2H)-ylidene)acetate

Ethyl 2-(dihydrofuran-3(2H)-ylidene)acetate

Cat. No.: B13333460
M. Wt: 156.18 g/mol
InChI Key: HSQDLACMABTYTM-FNORWQNLSA-N
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Description

Ethyl 2-(dihydrofuran-3(2H)-ylidene)acetate is a cyclic enol ester characterized by a dihydrofuran scaffold fused with an acetoxy group. This compound belongs to a class of α,β-unsaturated carbonyl derivatives, which are pivotal in organic synthesis due to their reactivity in cycloadditions, Michael additions, and as intermediates in heterocyclic chemistry. Its structural uniqueness lies in the conjugation between the dihydrofuran ring and the ester moiety, enabling applications in medicinal chemistry, particularly in the design of anticancer agents and kinase inhibitors .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl (2E)-2-(oxolan-3-ylidene)acetate

InChI

InChI=1S/C8H12O3/c1-2-11-8(9)5-7-3-4-10-6-7/h5H,2-4,6H2,1H3/b7-5+

InChI Key

HSQDLACMABTYTM-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CCOC1

Canonical SMILES

CCOC(=O)C=C1CCOC1

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

Reagents Conditions Yield Purity
Ethyl acetoacetate, 3-hydroxydihydrofuran, p-toluenesulfonic acid Elevated temperature, acidic medium Variable High purity achievable with precise control

This method involves the condensation of ethyl acetoacetate with a 3-hydroxydihydrofuran derivative in the presence of an acid catalyst. The reaction conditions must be carefully controlled to ensure the formation of the desired product.

Wittig Reaction

Reagents Conditions Yield Purity
Dihydrofuran aldehyde, triphenylphosphoranylidene acetate Reflux in a suitable solvent (e.g., benzene) Moderate to high High purity achievable with recrystallization

The Wittig reaction is a versatile method for forming alkenes and could be adapted for synthesizing ethyl 2-(dihydrofuran-3(2H)-ylidene)acetate by reacting a dihydrofuran aldehyde with a phosphorane.

Industrial Production Considerations

In an industrial setting, the production of this compound would likely involve:

Chemical Reactions Analysis

This compound can undergo various chemical reactions similar to other cyclic enol esters:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), which can convert the compound into carboxylic acids or ketones.
  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the double bond within the dihydrofuran ring.
  • Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as alcohols, amines, or thiols under basic or acidic conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dihydrofuran-3(2H)-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex furan derivatives.

    Reduction: Reduction reactions can convert the dihydrofuran ring to a fully saturated tetrahydrofuran ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2-carboxylic acid derivatives, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

Ethyl 2-(dihydrofuran-3(2H)-ylidene)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-(dihydrofuran-3(2H)-ylidene)acetate exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with ethyl 2-(dihydrofuran-3(2H)-ylidene)acetate, differing primarily in substituents, ring systems, or biological targets. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Biological Activity Key Reference
This compound Dihydrofuran + acetate None 51 (syn) N/A Intermediate for ramelteon
(E)-Ethyl 2-(2-chloro-6-ethoxy-4-...phenoxy)acetate Chromanone + chloro/ethoxy Chloro, ethoxy, methoxy 43 N/A Cytotoxicity (unspecified)
Ethyl (Z)-2-(5-bromo-2-methylspiro[...]acetate Spiro[indole-pyrrolidine] Bromo, methyl 85 N/A Antiproliferative (EGFR/BRAF)
(Z)-Methyl 2-(4-oxo-thiazolidin-5-ylidene)acetate Thiazolidinone + methyl ester Methyl, hydrazono 76 N/A Anticancer (CDK4 inhibition)
Ethyl 2-(2-phenylspiro[...]acetate Spiro[indole-pyrrolidine] Phenyl 85 N/A Kinase inhibition

Thiazole and Thiazolidinone Derivatives

Compounds such as (E)-Ethyl 2-(2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetate () feature a thiazole ring instead of dihydrofuran, with hydrazine-linked aryl groups enhancing cytotoxicity. For example:

  • 5b () exhibits 70% yield and a melting point of 216–218°C, with trimethoxybenzamido and furan substituents contributing to VEGFR-2 inhibition .
  • Thiazolidin-4-one derivatives () show higher yields (72–76%) and potent CDK4 inhibition due to the hydrazono-thiazolidinone core, which enhances DNA intercalation .

Spirocyclic Analogues

Spiro[indole-pyrrolidine] derivatives () such as Ethyl (Z)-2-(5-bromo-2-methylspiro[...]acetate incorporate bromo or phenyl groups, achieving 85% yields. These compounds exhibit antiproliferative activity against EGFR and BRAF kinases due to their planar spiro systems, which enhance DNA intercalation .

Key Difference : Spirocyclic frameworks increase steric bulk compared to the parent dihydrofuran, improving selectivity for kinase targets but reducing synthetic accessibility .

Coumarin-Based Hybrids

Ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole () merges coumarin’s photophysical properties with thiazolidinone bioactivity. These hybrids show IC50 values <10 µM against liver cancer cells (Huh-7, HepG-2) due to dual VEGFR-2 inhibition and apoptosis induction .

Key Difference: The coumarin moiety introduces fluorescence properties, enabling cellular tracking—a feature absent in the non-aromatic dihydrofuran parent compound .

Chromanone and Furan Derivatives

Ethyl {[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate () shares a fused furan-benzo system, synthesized via HCl-mediated cyclization (43% yield). Its antiproliferative activity stems from the α,β-unsaturated ketone, which alkylates cellular nucleophiles .

Key Difference : The benzo-furan extension increases lipophilicity, enhancing membrane permeability compared to the simpler dihydrofuran .

Biological Activity

Ethyl 2-(dihydrofuran-3(2H)-ylidene)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H12O3C_8H_{12}O_3 and a molecular weight of approximately 156.181 g/mol. The compound contains a dihydrofuran ring and an ylidene group, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing appropriate aldehydes and esters under acidic conditions.
  • Cyclization Techniques : Employing cyclization strategies involving dihydrofuran derivatives.

These methods allow for the efficient production of the compound while maintaining its structural integrity.

Biological Activity

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

Antibacterial Activity :
Studies have shown that derivatives of dihydrofuran compounds possess antibacterial properties. For instance, related compounds have demonstrated significant activity against Gram-negative bacteria such as Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 20.00 μg/mL .

Cytotoxic Effects :
In vitro assays suggest that some derivatives exhibit cytotoxic effects on cancer cell lines. For example, one study reported an IC50 value of 19.39 μM against Ec9706 cells, indicating a stronger effect compared to the reference compound fluorouracil (IC50 = 37.74 μM) .

Anti-inflammatory Properties :
Certain dihydrofuran derivatives have been noted for their anti-inflammatory effects, contributing to their potential use in treating inflammatory conditions .

Case Studies

  • Antibacterial Evaluation :
    A study focusing on the antibacterial properties of various substituted dihydrofuran derivatives found that this compound showed promising results against E. coli, supporting its potential as a lead compound for developing new antibacterial agents .
  • Cytotoxicity Screening :
    In a screening assay for cytotoxicity, this compound was evaluated alongside other compounds, revealing significant activity against specific cancer cell lines, suggesting its potential role in cancer therapy .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Characteristics
Ethyl 5-(dihydrofuran-2-ylidene)acetateC8H12O3Similar ylidene structure; different position on the furan ring.
Mthis compoundC7H10O3Methyl ester variant; potential differences in reactivity and solubility.
Ethyl 4-methyl-dihydrofuran-3(2H)-oneC9H14O3Contains a ketone group; may exhibit different biological activities compared to ylidene derivatives.

This table highlights the structural diversity among compounds related to this compound, suggesting varying biological activities based on structural modifications.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(dihydrofuran-3(2H)-ylidene)acetate, and how are reaction conditions optimized?

this compound is typically synthesized via base-catalyzed condensation of ethyl chloroacetate with substituted hydrazines or cyclic ketones. For example, analogous compounds like ethyl hydrazonoacetates are formed by reacting hydrazine derivatives with ethyl chloroacetate in the presence of sodium hydroxide . Optimization involves adjusting temperature (room temperature to reflux), solvent polarity (ethanol, dichloroethane), and catalyst choice (acidic vs. basic conditions) to enhance yield and purity. Reaction progress is monitored via TLC or NMR .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Key characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups and stereochemistry. For example, 1H^1H NMR signals near δ 4.3 ppm (ester -OCH2_2-) and δ 6.9–8.8 ppm (aromatic/olefinic protons) are diagnostic .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks) .
  • X-ray crystallography : Resolves crystal packing and stereochemical details, as seen in structurally similar phenylacetate derivatives .

Q. What are the primary applications of this compound in medicinal chemistry?

this compound derivatives are explored as bioactive scaffolds. For instance, hydrazonoacetates exhibit anticancer activity by targeting enzyme active sites (e.g., kinases) or inducing apoptosis via reactive oxygen species (ROS) generation . Analogous compounds with nitro or chloro substituents show antimicrobial properties, validated through MIC assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can stereochemical outcomes (E/Z isomerism) be controlled during synthesis?

Stereoselectivity is influenced by:

  • Reaction solvent : Polar aprotic solvents (e.g., DCE) favor Z-isomers via kinetic control, while nonpolar solvents promote thermodynamic E-isomers .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) stabilize transition states to enhance selectivity. For example, (E)-ethyl 2-(2-oxobenzofuran-3(2H)-ylidene)acetate is isolated as a single isomer using silica gel chromatography after synthesis .
  • Temperature : Lower temperatures (<50°C) reduce isomerization, preserving stereochemical integrity .

Q. How do researchers resolve contradictions in spectral data for this compound?

Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : Keto-enol tautomerism in hydrazonoacetates can shift proton signals. Deuterated solvents (CDCl3_3) and 2D NMR (COSY, HSQC) clarify assignments .
  • Impurity peaks : Side products (e.g., oxidation byproducts) are identified via HPLC-MS and mitigated by optimizing reaction stoichiometry .

Q. What computational methods are used to predict the compound’s bioactivity and reaction mechanisms?

  • Density Functional Theory (DFT) : Models transition states for cyclization or nucleophilic addition steps, predicting regioselectivity in furan ring formation .
  • Molecular docking : Screens binding affinity with biological targets (e.g., EGFR kinase) using software like AutoDock Vina .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl or NO2_2 groups) with antimicrobial potency .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies include:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >150°C for similar esters) .
  • HPLC purity checks : Monitors degradation products (e.g., hydrolyzed acetic acid derivatives) over time in different solvents (DMSO, ethanol) .
  • Light sensitivity tests : UV-Vis spectroscopy tracks photodegradation rates, guiding storage in amber vials .

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